5-クロロチオフェン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

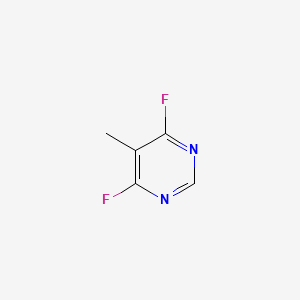

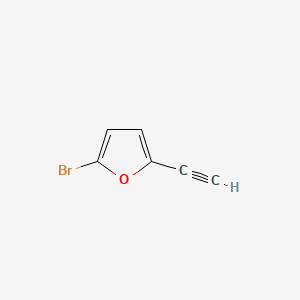

5-Chloro-thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of organic compounds known as alpha amino acid amides .

Synthesis Analysis

The synthesis of 5-Chloro-thiophene-2-carboxylic acid involves taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis

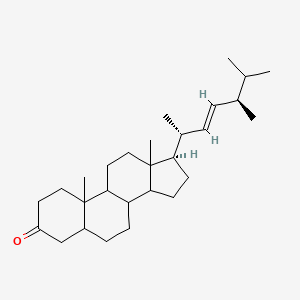

The molecular formula of 5-Chloro-thiophene-2-carboxylic acid is C5H3ClO2S . The IUPAC name is 5-chlorothiophene-2-carboxylic acid . The molecular weight is 162.59 g/mol .Chemical Reactions Analysis

Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-thiophene-2-carboxylic acid include a molecular weight of 162.594 . The IUPAC Standard InChI is InChI=1S/C5H3ClO2S/c6-4-2-1-3 (9-4)5 (7)8/h1-2H, (H,7,8) .科学的研究の応用

リバーロキサバン合成

“5-クロロチオフェン-2-カルボン酸”は、リバーロキサバンの合成に使用されます。リバーロキサバンは、血栓塞栓症の治療に使用されるオキサゾリジノン誘導体です。 リバーロキサバンは直接Xa因子阻害剤であり、深部静脈血栓症および肺塞栓症の予防と治療に重要な役割を果たしています .

チエノ[2,3-b][1,4]チアゼピン-5-オン合成

この化合物はまた、5-クロロ-4-ニトロチオフェン-2-カルボン酸の合成における前駆体であり、これはさらにチエノ[2,3-b][1,4]チアゼピン-5-オンの合成に使用することができます。 これらの複素環式化合物は、さまざまな薬理学的特性を有しており、医薬品化学において関心を集めています .

ジヒドロチオフェン誘導体合成

Mantelliniによって2018年に行われた研究では、ジヒドロチオフェンは酸性または塩基性媒体で異なる位置選択性を示すことが判明しました。これは、NaOH溶液中で2-アリールアミノ-5-ヒドラゾノ-チオフェン-3-カルボン酸エステルを、酸性媒体中で5-(アリールアミノ)チオフェン-2,4-ジカルボン酸エステルを生成します。 これらの誘導体は、治療上の利点を持つ新しい化学物質の開発において潜在的な用途があります .

残念ながら、検索結果では、要求されたように、6~8個のユニークなアプリケーションを網羅するのに十分な情報は得られませんでした。ただし、これらの3つのアプリケーションは、科学研究、特に医薬品化学の分野における“5-クロロチオフェン-2-カルボン酸”の汎用性と重要性を示しています。

各アプリケーションの詳細な情報や、追加のアプリケーションを探求するには、さらなる調査と専門的な科学データベースへのアクセスが必要です。

MilliporeSigma - 5-クロロチオフェン-2-カルボン酸 ChemicalBook - 5-クロロ-2-チオフェンカルボン酸 Springer - チオフェン誘導体の合成における最近の戦略

作用機序

Target of Action

It is a crucial intermediate in the synthesis of rivaroxaban , which targets Factor Xa, a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .

Mode of Action

As a precursor in the synthesis of rivaroxaban , it may contribute to the inhibition of Factor Xa, thereby preventing the conversion of prothrombin to thrombin, a key step in the blood clotting process .

Biochemical Pathways

Given its role in the synthesis of rivaroxaban , it may indirectly affect the coagulation cascade by inhibiting Factor Xa .

Result of Action

As a precursor in the synthesis of rivaroxaban , it may contribute to the prevention of blood clot formation by inhibiting Factor Xa .

生化学分析

Biochemical Properties

It is known that it can be used in the synthesis of rivaroxaban , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis process.

Cellular Effects

Given its role in the synthesis of rivaroxaban , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a crucial intermediate in the synthesis of rivaroxaban , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

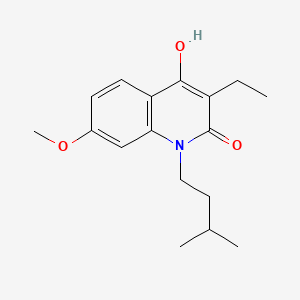

IUPAC Name |

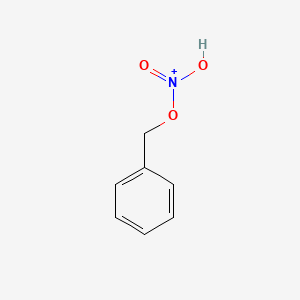

5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRCNCXTSFGOGG-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CNC(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799012-78-5 |

Source

|

| Record name | 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 5-chloro-thiophene-2-carboxylic acid in pharmaceutical research?

A: 5-Chloro-thiophene-2-carboxylic acid serves as a valuable building block in synthesizing novel compounds with potential biological activities. For instance, it's used in creating dipeptide derivatives with promising antimicrobial properties []. Researchers are exploring its incorporation into various molecular structures to develop new drugs.

Q2: Can you provide information on the antimicrobial activity observed with derivatives of 5-chloro-thiophene-2-carboxylic acid?

A: Studies have shown that dipeptide derivatives incorporating 5-chloro-thiophene-2-carboxylic acid exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Specifically, a Thiophene-Tyr-Arg-OH derivative displayed excellent activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 15 µg/mL, outperforming the standard drug ampicillin []. Furthermore, these derivatives also demonstrated antifungal activity against Aspergillus niger and Candida albicans [].

Q3: How is 5-chloro-thiophene-2-carboxylic acid used in the synthesis of other pharmaceutical compounds?

A: 5-chloro-thiophene-2-carboxylic acid plays a crucial role as an intermediate in synthesizing various pharmaceutical compounds. One example is its use in the production of novel anticoagulants []. Researchers utilize condensing agents like N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction of 5-chloro-thiophene-2-carboxylic acid with other molecules, leading to the formation of desired anticoagulant compounds [].

Q4: Has 5-chloro-thiophene-2-carboxylic acid been used in areas outside of pharmaceutical research?

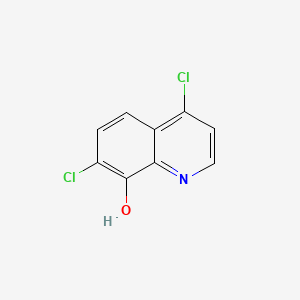

A: Yes, beyond its role in drug development, 5-chloro-thiophene-2-carboxylic acid is also utilized in coordination chemistry. Researchers have successfully synthesized lead(II) complexes incorporating 8-quinolinol and 5-chloro-thiophene-2-carboxylic acid []. These complexes, characterized using techniques like IR, 13C NMR, and X-ray crystallography, provide insights into the coordination behavior of this compound and its potential applications in material science [].

Q5: What spectroscopic data is available for 5-chloro-thiophene-2-carboxylic acid and its derivatives?

A: Characterizing 5-chloro-thiophene-2-carboxylic acid and its derivatives often involves employing various spectroscopic techniques. These include 1H and 13C NMR, IR spectroscopy, and mass spectrometry [, ]. Additionally, elemental analysis helps determine the elemental composition of these compounds, further confirming their identity and purity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)